molecular formula C15H32O2S B101636 3-Dodecylthio-1,2-propanediol CAS No. 18023-86-4

3-Dodecylthio-1,2-propanediol

Cat. No. B101636
CAS RN: 18023-86-4
M. Wt: 276.5 g/mol
InChI Key: QIPYUDGFTOQZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dodecylthio-1,2-propanediol is a chemical compound that is widely used in scientific research due to its unique properties. It is a thioether derivative of the commonly used 1,2-propanediol, which makes it an ideal compound for various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 3-Dodecylthio-1,2-propanediol is not fully understood. However, it is believed to interact with lipid membranes and alter their physical properties. This, in turn, affects the behavior of proteins that are associated with the membrane. Additionally, it is believed to affect the activity of various enzymes that are involved in lipid metabolism.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Dodecylthio-1,2-propanediol are diverse and depend on the specific system being studied. In general, it has been shown to affect the activity of various enzymes involved in lipid metabolism. It has also been shown to affect the behavior of proteins associated with lipid membranes. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Dodecylthio-1,2-propanediol in lab experiments include its unique properties as a surfactant and its ability to interact with lipid membranes. Additionally, it is a relatively stable compound that can be easily synthesized in the lab. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for research on 3-Dodecylthio-1,2-propanediol. One potential area of research is the development of new antimicrobial agents based on its unique properties. Additionally, further studies are needed to fully understand its mechanism of action and its effects on lipid metabolism. Finally, future research could focus on the development of new methods for synthesizing and handling this compound in a safe and efficient manner.
Conclusion:
In conclusion, 3-Dodecylthio-1,2-propanediol is a unique compound that has many potential applications in scientific research. Its ability to interact with lipid membranes and affect the behavior of proteins makes it an ideal candidate for studying various biochemical and physiological systems. While there are limitations to its use, careful handling and further research could lead to new discoveries and applications for this compound.

Scientific Research Applications

3-Dodecylthio-1,2-propanediol is widely used in scientific research due to its unique properties. It is commonly used as a surfactant in various biochemical and physiological studies. It is also used as a model compound for studying the behavior of thioethers in biological systems. Additionally, it is used as a probe for studying the interaction of proteins with lipid membranes.

properties

CAS RN

18023-86-4

Product Name

3-Dodecylthio-1,2-propanediol

Molecular Formula

C15H32O2S

Molecular Weight

276.5 g/mol

IUPAC Name

3-dodecylsulfanylpropane-1,2-diol

InChI

InChI=1S/C15H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3

InChI Key

QIPYUDGFTOQZHX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSCC(CO)O

Canonical SMILES

CCCCCCCCCCCCSCC(CO)O

Other CAS RN

18023-86-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 300-ml flask was added 60.7 grams (0.30 mole) of n-dodecyl mercaptan and 0.63 grams (0.015 mole, 5 mole percent) of lithium hydroxide monohydrate catalyst. The mixture was stirred and heated to 90°-100° C. To this stirred solution was added dropwise over a 4.25 hour period 33.3 grams (0.45 mole) of glycidol. The reaction mixture was stirred and heated at 90°-95° C for an additional 21 hours. The product was isolated by vacuum distillation in a yield of 41.3 grams (50% of theory) boiling at 158°-178° C/0.05-0.15 mm.
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
catalyst
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two

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